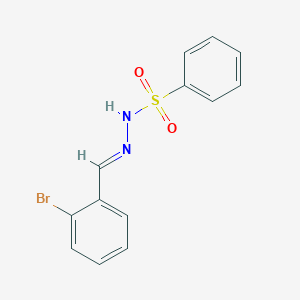
N'-(2-bromobenzylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2-bromobenzylidene)benzenesulfonohydrazide is a chemical compound synthesized through specific condensation reactions. It has been studied for its molecular structure and various properties. The research focuses on the synthesis, molecular structure, and properties of this compound, excluding drug use and side effects.
Synthesis Analysis
The compound is typically synthesized by condensation methods using precursors like bromobenzaldehyde and sulfadiazine. Studies such as those by Sowrirajan et al. (2022) have detailed the synthesis process, emphasizing the spectral analysis and computational methods (Sowrirajan et al., 2022).
Molecular Structure Analysis
Single crystal X-ray diffraction methods are commonly used to determine the molecular structure of this compound. For instance, researchers like Hussain et al. (2020) have provided insights into the crystal structure and molecular configuration (Hussain et al., 2020).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming different derivatives and exhibiting distinct properties. Researchers have explored its reactions and potential as a sensor for detecting metal ions, as demonstrated in studies like those of Hussain et al. (2017) (Hussain et al., 2017).
Physical Properties Analysis
The physical properties, such as crystallization, solubility, and spectral properties, are analyzed using techniques like FTIR, UV-Vis, and NMR spectroscopy. Detailed analysis can be found in the works of researchers like Tai et al. (2007) (Tai et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential applications in sensing or other fields, are studied extensively. Papers like that of Zhu (2011) provide insights into the chemical characteristics and behavior of this compound (Zhu, 2011).
Scientific Research Applications
Mercury Ion Detection
N'-(2-bromobenzylidene)benzenesulfonohydrazide derivatives have been utilized in the development of sensors for detecting heavy metal ions, specifically mercury (Hg2+). A study by Hussain et al. (2017) reported the synthesis of novel derivatives and their application in fabricating a selective Hg2+ sensor. This sensor demonstrated enhanced sensitivity, linear dynamic range, and long-term stability (Hussain et al., 2017).
Chromium Ion Detection
Another significant application of N'-(2-bromobenzylidene)benzenesulfonohydrazide derivatives is in chromium ion (Cr3+) detection. Hussain et al. (2020) synthesized a compound using a condensation procedure, which was then used to modify a sensor for selective Cr3+ detection, showing high sensitivity and satisfactory results in environmental samples (Hussain et al., 2020).
Photodynamic Therapy
These compounds also find applications in photodynamic therapy, particularly in cancer treatment. Pişkin et al. (2020) synthesized new derivatives and investigated their properties as photosensitizers, finding potential for use in treating cancer due to their high singlet oxygen quantum yield and other favorable properties (Pişkin, Canpolat, & Öztürk, 2020).
Yttrium Ion Detection
Research by Hussain et al. (2017) involved the synthesis of N'-(2-bromobenzylidene)benzenesulfonohydrazide derivatives for the development of a yttrium ion (Y3+) sensor. This sensor exhibited better electrochemical performances, such as sensitivity and limit of detection, when applied in various environmental samples (Hussain et al., 2017).
Gallium Ion Detection
In the detection of gallium ions (Ga3+), Hussain et al. (2018) reported the fabrication of a sensor probe based on these compounds. The study highlighted the sensor's efficiency in determining Ga3+ in biological and environmental samples (Hussain, Asiri, Arshad, & Rahman, 2018).
properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-13-9-5-4-6-11(13)10-15-16-19(17,18)12-7-2-1-3-8-12/h1-10,16H/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQPPMYZTDRYRL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-bromophenyl)methylidene]benzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-2-methyl-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5557752.png)
![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)
![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)
![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5557812.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)
![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)